REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N>CCOC(C)=O.[Cu]I.O1CCOCC1>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([N:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:16])=[CH:8][C:2]=1[F:1] |f:2.3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCN1)=O
|
Name
|
K3PO4
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
CuI
|
Quantity
|
0.804 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 h
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of silica
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by flash chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1C(CCCC1)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |